molecular formula C9H18N2O2 B053679 Tert-butyl 2-aminopyrrolidine-1-carboxylate CAS No. 121537-94-8

Tert-butyl 2-aminopyrrolidine-1-carboxylate

Cat. No. B053679
M. Wt: 186.25 g/mol
InChI Key: CPLOPRLMGUANHZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O2 . It is also known by several synonyms, including Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate and 2-(Aminomethyl)-1-N-Boc-pyrrolidine .


Synthesis Analysis

The synthesis of Tert-butyl 2-aminopyrrolidine-1-carboxylate has been reported in the literature. One method involves starting from L-aspartic acid to synthesize optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate . The reaction conditions were optimized in each step, and the procedure could be useful for industrial preparation .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-aminopyrrolidine-1-carboxylate can be represented by the InChI code: InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7,11H2,1-3H3 .

Scientific Research Applications

Economical Synthesis from L-aspartic Acid

A study demonstrated the economical synthesis of optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid. This process is characterized by its mild reaction conditions, easy work-up, and the economical availability of starting materials, highlighting its potential for industrial preparation. This synthesis approach underscores the compound's significance in producing pharmaceutically active substances (Han et al., 2018).

Antimicrobial Agent Synthesis

Another study focused on the synthesis and structure-activity relationships of 1-tert-butyl 7-substituted derivatives, including 7-aminopyrrolidinyl compounds, for their antibacterial activities. These compounds were prepared and tested for their in vitro and in vivo antibacterial properties, demonstrating the critical role of tert-butyl 2-aminopyrrolidine-1-carboxylate derivatives in developing new antibacterial agents (Bouzard et al., 1989).

Chiral Auxiliary and Dipeptide Synthesis

The compound also finds application as a chiral auxiliary and a building block in dipeptide synthesis. A study introduced both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate for the preparation of enantiomerically pure compounds and as a chiral Aib building block in dipeptide synthesis. This highlights its utility in synthesizing enantiomerically pure substances and its effectiveness compared with other chiral auxiliaries (Studer et al., 1995).

Synthon Preparation for Medicinal Chemistry

Moreover, tert-butyl 2-aminopyrrolidine-1-carboxylate derivatives have been employed in the preparation of synthons for medicinal chemistry applications. For instance, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, useful as dipeptidyl peptidase IV inhibitors, were synthesized from N-protected (2S,4R)-4-hydroxyproline, showcasing the compound's relevance in synthesizing fluoropyrrolidine derivatives for medicinal applications (Singh & Umemoto, 2011).

Microwave-Assisted Synthesis for Antimicrobial Activity

A study highlighted the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, starting from 2-benzyl-tert-butylpyrrolidine-1,2-dicarboxylate. This method yielded highly encouraging results and identified compounds with potent antimicrobial activity, further illustrating the compound's application in developing new antimicrobial agents (Sreekanth & Jha, 2020).

properties

IUPAC Name

tert-butyl 2-aminopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLOPRLMGUANHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647440
Record name tert-Butyl 2-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-aminopyrrolidine-1-carboxylate

CAS RN

121537-94-8
Record name tert-Butyl 2-aminopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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